5-Fluoro-4-methyl-2-nitrophenol
Overview
Description
5-Fluoro-4-methyl-2-nitrophenol: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-nitrophenol typically involves a multi-step process:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Fluoro-4-methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 5-Fluoro-4-carboxy-2-nitrophenol.
Scientific Research Applications
5-Fluoro-4-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atom can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluoro-2-nitrophenol: Lacks the methyl group, which can influence its physical and chemical properties.
5-Fluoro-4-methylphenol:
Uniqueness
5-Fluoro-4-methyl-2-nitrophenol is unique due to the combination of the fluorine atom, methyl group, and nitro group on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
5-fluoro-4-methyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLVBSEEMWFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509745 | |
Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83341-28-0 | |
Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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